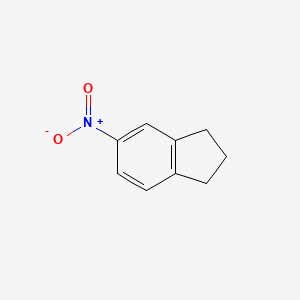

4(5)-Nitroindan

Description

The exact mass of the compound 5-Nitroindan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLURUQQMVLOLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225361 | |

| Record name | 5-Nitroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7436-07-9 | |

| Record name | 2,3-Dihydro-5-nitro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7436-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitroindane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ6V7FD442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction and Strategic Importance

An In-Depth Technical Guide to the Synthesis of 4(5)-Nitroindan from Indan

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical exploration of the synthesis of this compound, a valuable intermediate in organic synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, regiochemical considerations, detailed experimental protocols, and critical safety frameworks necessary for the successful and safe execution of this reaction. As a self-validating system, each section is designed to inform the next, ensuring a holistic understanding of the process from theoretical principles to practical application and analysis.

Indan and its derivatives are prevalent structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto the indan scaffold via electrophilic aromatic substitution unlocks a versatile chemical handle. This functional group can be readily reduced to an amine, which serves as a precursor for a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions.[1] The resulting nitroindan isomers, 4-nitroindan and 5-nitroindan, are therefore crucial building blocks for the synthesis of more complex molecular architectures.[2][3] This guide focuses on the direct nitration of indan, a fundamental and widely applied method for producing these key intermediates.

Mechanistic Rationale and Regioselectivity

The nitration of indan is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indan molecule.

Generation of the Nitronium Ion Electrophile

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5][6] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then readily loses a molecule of water to form the highly electrophilic nitronium ion.[5][7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The role of sulfuric acid is twofold: it acts as a catalyst to generate the electrophile and as a dehydrating agent, sequestering the water produced and driving the equilibrium towards the formation of the nitronium ion.[5][8]

Electrophilic Attack and Isomer Formation

The indan molecule consists of a benzene ring fused to a cyclopentane ring. The alkyl portion of the indan system is an electron-donating group, which activates the aromatic ring towards electrophilic attack. As an ortho-, para-director, it directs the incoming electrophile to the positions ortho and para to the points of fusion.

-

Position 4 (ortho): Attack at this position leads to the formation of 4-nitroindan.

-

Position 5 (para): Attack at this position results in the formation of 5-nitroindan.

The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitroindan product.[7]

Validated Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Reagents and Equipment

| Reagents & Materials | Equipment |

| Indan (97% or higher) | Round-bottom flask (250 mL) |

| Concentrated Nitric Acid (~70%) | Magnetic stirrer and stir bar |

| Concentrated Sulfuric Acid (~98%) | Dropping funnel |

| Crushed Ice | Large crystallizing dish or beaker (for ice bath) |

| Deionized Water | Thermometer |

| Dichloromethane (or Ethyl Acetate) | Separatory funnel (500 mL) |

| Saturated Sodium Bicarbonate Solution | Erlenmeyer flasks |

| Brine (Saturated NaCl Solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (or Sodium Sulfate) | Beakers, Graduated cylinders |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask and clamp it securely within a large ice/water bath placed on a magnetic stirrer.

-

Initial Cooling: Add 50 mL of concentrated sulfuric acid to the flask. Allow the acid to cool to between 0-5 °C with gentle stirring.

-

Addition of Indan: To the cold sulfuric acid, add 10.0 g of indan dropwise or in small portions via a pipette. Ensure the temperature of the mixture does not rise above 10 °C during the addition. Stir the resulting solution for 15 minutes until the indan is fully dissolved and the solution is cooled back to 0-5 °C.

-

Preparation of Nitrating Agent: While the indan solution is cooling, cautiously prepare the nitrating agent by adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid in a separate small, cooled flask. Caution: This mixing is exothermic.

-

Nitration Reaction: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture drop by drop to the stirred indan solution over a period of 30-45 minutes. The paramount concern is temperature control ; the internal temperature must be rigorously maintained between 0-5 °C. A rapid temperature increase can lead to uncontrolled side reactions and the formation of dinitrated byproducts.[1][5]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with stirring. This will quench the reaction and precipitate the crude nitroindan product.

-

Extraction: Once all the ice has melted, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with:

-

50 mL of cold water

-

50 mL of saturated sodium bicarbonate solution (to neutralize residual acid - caution: CO₂ evolution)

-

50 mL of brine

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, typically an orange-brown oil or semi-solid, which is a mixture of 4-nitroindan and 5-nitroindan.

Purification and Spectroscopic Characterization

The crude product is a mixture of isomers that requires purification for most applications.

Purification

Column Chromatography: The most effective method for separating the 4- and 5-nitroindan isomers is silica gel column chromatography. A gradient elution system, typically starting with 100% hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate, will allow for the separation of the two isomers. The 4-nitro isomer is generally less polar and will elute first.

Characterization

A combination of spectroscopic techniques is essential for unambiguous identification of the isomers and assessment of their purity.[10][11]

| Technique | 4-Nitroindan | 5-Nitroindan |

| ¹H NMR | Aromatic protons will show a distinct pattern, often a complex multiplet, due to the ortho, meta, and para couplings influenced by the nitro group. | Aromatic protons will exhibit a different, often more simplified, splitting pattern. Expect a doublet, a doublet of doublets, and a singlet or narrow doublet. |

| ¹³C NMR | The carbon atom bearing the nitro group (ipso-carbon) will be shifted significantly downfield. | The ipso-carbon will also be downfield, but the chemical shifts of the other aromatic carbons will differ from the 4-nitro isomer. |

| IR Spec. | Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group, typically around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹. | Similar characteristic N-O stretching bands as the 4-nitro isomer. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉NO₂ (163.17 g/mol ).[3] | Identical molecular ion peak (M⁺) as the 4-nitro isomer. |

Critical Safety and Hazard Management

Nitration reactions are energetically favorable and highly exothermic, demanding strict adherence to safety protocols to mitigate risks.[12]

-

Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[13][14] Nitric acid is a powerful oxidizing agent that can react violently with organic materials.[14][15]

-

Thermal Runaway: The primary hazard is a thermal runaway reaction. If the temperature is not controlled, the reaction rate can accelerate exponentially, leading to vigorous decomposition, gas evolution, and potentially an explosion.[1][12]

-

Engineering Controls: All manipulations must be conducted within a chemical fume hood with the sash at the lowest practical height to contain toxic fumes (e.g., nitrogen oxides) and protect from potential splashes.[13][15]

-

Personal Protective Equipment (PPE): At a minimum, this includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[13]

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[13][14] Spill kits containing a neutralizer for acid spills (such as sodium bicarbonate) should be readily available.

Conclusion

The synthesis of this compound from indan is a robust and scalable process that provides access to valuable synthetic intermediates. Success hinges on a thorough understanding of the electrophilic aromatic substitution mechanism and, most importantly, on the rigorous control of reaction temperature. By implementing the detailed protocols and adhering to the critical safety measures outlined in this guide, researchers can confidently and safely produce these target compounds, enabling further exploration in drug discovery and materials development.

References

- 1. vapourtec.com [vapourtec.com]

- 2. chembk.com [chembk.com]

- 3. 4-Nitroindan | CymitQuimica [cymitquimica.com]

- 4. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 5. Nitration and Sulphonation Important Concepts and Tips for JEE [vedantu.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Study Material Notes on Nitration Chemistry [unacademy.com]

- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. youtube.com [youtube.com]

- 14. ehs.com [ehs.com]

- 15. ehs.washington.edu [ehs.washington.edu]

Introduction: The Chemical Context of 4-Nitroindan

An In-Depth Technical Guide to the Spectroscopic Data of 4-Nitroindan

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 4-Nitroindan. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to serve as a foundational resource for the characterization of this compound. Given the limited availability of published experimental spectra for 4-Nitroindan, this guide leverages spectral data from analogous structures and foundational spectroscopic theory to predict its behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

4-Nitroindan is a derivative of indane, featuring a nitro group (-NO₂) substituted on the aromatic ring at position 4. The indane scaffold, consisting of a benzene ring fused to a cyclopentane ring, is a common motif in medicinal chemistry. The introduction of a strong electron-withdrawing group like the nitro group significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized 4-Nitroindan, ensuring reliable results in downstream applications.

This guide will present predicted spectroscopic data, explain the underlying chemical principles that inform these predictions, and provide robust, generalized protocols for acquiring experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the atoms of 4-Nitroindan are numbered as shown in the diagram below. This convention will be used throughout the guide for NMR assignments.

Caption: Structure and numbering convention for 4-Nitroindan.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 4-Nitroindan. These predictions are derived from established principles of spectroscopy and by drawing comparisons with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-Nitroindan is expected to show distinct signals for the aliphatic and aromatic protons. The strong deshielding effect of the nitro group will significantly downfield the chemical shift of the adjacent aromatic proton (H5).

Table 1: Predicted ¹H NMR Data for 4-Nitroindan

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~3.4 | t | ~7.5 |

| H2 | ~2.2 | quintet | ~7.5 |

| H3 | ~3.1 | t | ~7.5 |

| H5 | ~8.1 | d | ~8.0 |

| H6 | ~7.4 | t | ~8.0 |

| H7 | ~7.6 | d | ~8.0 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Causality and Interpretation:

-

Aliphatic Protons (H1, H2, H3): The protons on the five-membered ring form a complex spin system. H1 and H3 are benzylic and thus appear further downfield than the H2 protons. They are expected to appear as triplets due to coupling with the two H2 protons. The H2 protons, being coupled to both H1 and H3, should appear as a quintet.

-

Aromatic Protons (H5, H6, H7): The nitro group at C4 is strongly electron-withdrawing, causing significant deshielding of the ortho proton, H5, pushing its chemical shift downfield to around 8.1 ppm. H7, being ortho to the fused ring junction, will be less deshielded than H5. H6, being meta to the nitro group, will be the most shielded of the aromatic protons. The coupling pattern (d, t, d) is characteristic of a 1,2,3-trisubstituted benzene ring system.

The ¹³C NMR spectrum will provide information on all nine unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 4-Nitroindan

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~33 |

| C2 | ~25 |

| C3 | ~32 |

| C3a | ~145 |

| C4 | ~148 |

| C5 | ~124 |

| C6 | ~129 |

| C7 | ~127 |

| C7a | ~153 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Causality and Interpretation:

-

Aliphatic Carbons (C1, C2, C3): These carbons will appear in the typical aliphatic region (20-40 ppm).

-

Aromatic Carbons (C3a-C7a): These carbons resonate in the 120-160 ppm range. The quaternary carbons, C3a, C4, and C7a, will have distinct chemical shifts. C4, being directly attached to the electron-withdrawing nitro group, is expected to be highly deshielded. C7a, at the other bridgehead, is also significantly downfield. The protonated aromatic carbons (C5, C6, C7) will appear in the 124-129 ppm range. General ¹³C NMR chemical shift guides can aid in these estimations[1][2].

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For 4-Nitroindan, the most characteristic signals will be from the nitro group.

Table 3: Predicted IR Absorption Bands for 4-Nitroindan

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Type of Vibration |

|---|---|---|---|

| NO₂ | ~1530 - 1515 | Strong | Asymmetric Stretch |

| NO₂ | ~1355 - 1340 | Strong | Symmetric Stretch |

| Aromatic C-H | ~3100 - 3000 | Medium | Stretch |

| Aliphatic C-H | ~3000 - 2850 | Medium | Stretch |

| Aromatic C=C | ~1610, ~1470 | Medium-Weak | Ring Stretch |

| C-N | ~850 | Medium | Stretch |

Causality and Interpretation:

-

Nitro Group: The two most prominent and diagnostic peaks in the spectrum will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group[3]. Their presence is a strong confirmation of successful nitration.

-

C-H Stretches: A key dividing line is 3000 cm⁻¹[4]. Absorptions above this value are characteristic of aromatic C-H stretches, while those below are from the aliphatic C-H bonds of the indane's five-membered ring[5].

-

Aromatic C=C Stretches: Peaks in the 1610-1470 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for 4-Nitroindan (Electron Ionization)

| m/z Value | Predicted Identity | Comments |

|---|---|---|

| 163 | [M]⁺ | Molecular Ion |

| 117 | [M - NO₂]⁺ | Loss of the nitro group |

| 116 | [M - NO₂ - H]⁺ | Loss of nitro group and a hydrogen radical |

| 115 | [C₉H₇]⁺ | Further fragmentation, characteristic indanyl cation |

Causality and Interpretation:

-

Molecular Ion ([M]⁺): The molecular weight of 4-Nitroindan (C₉H₉NO₂) is 163.17 g/mol . The molecular ion peak is expected at m/z = 163.

-

Major Fragmentation: The most characteristic fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂, 46 Da). This would result in a prominent peak at m/z 117 ([M - 46]⁺). Subsequent loss of a hydrogen atom can lead to a peak at m/z 116, and further rearrangement can produce the stable indenyl cation at m/z 115.

Experimental Protocols

To obtain empirical data for 4-Nitroindan, the following generalized protocols should be followed. These protocols represent a self-validating system, ensuring data integrity and reproducibility.

Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the spectroscopic characterization of 4-Nitroindan.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified 4-Nitroindan and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm centered at ~8 ppm is appropriate. Use a 30-45 degree pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid 4-Nitroindan sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.

-

Data Processing: Label the significant peaks with their wavenumbers (cm⁻¹).

-

Sample Preparation: Prepare a dilute solution of 4-Nitroindan (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation (GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the obtained spectrum with predicted fragmentation patterns.

Conclusion

This technical guide provides a robust framework for understanding and predicting the spectroscopic data of 4-Nitroindan. By combining theoretical predictions with established analytical protocols, researchers can confidently approach the synthesis and characterization of this compound. The provided tables of predicted data serve as a benchmark for the analysis of experimentally obtained spectra, while the detailed protocols offer a clear path to acquiring high-quality, reliable data. The ultimate confirmation of these predictions will, of course, rely on the careful execution of these experimental methods.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Nitroindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroindan, systematically known as 5-nitro-2,3-dihydro-1H-indene, is a nitrated aromatic hydrocarbon with emerging significance as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural scaffold, featuring a bicyclic indan framework functionalized with a nitro group, provides a valuable platform for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the core physical and chemical properties of 5-Nitroindan, including its structural and spectroscopic data, alongside an examination of its synthesis, reactivity, and potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of new molecular entities.

Introduction

The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a nitro group onto this framework at the 5-position significantly alters its electronic properties and chemical reactivity, making 5-Nitroindan a valuable precursor for a range of chemical transformations. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which serves as a critical handle for further molecular elaboration. This guide provides a detailed examination of the fundamental properties of 5-Nitroindan to facilitate its effective utilization in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for predicting and interpreting the chemical behavior of 5-Nitroindan.

Molecular Diagram:

An In-depth Technical Guide to 4(5)-Nitroindan: CAS Numbers, Molecular Structures, and Synthetic Protocols for Researchers

A Senior Application Scientist's Field-Proven Insights into the Synthesis, Characterization, and Application of 4- and 5-Nitroindan Isomers in Drug Discovery and Development.

This guide provides a comprehensive technical overview of 4-nitroindan and its isomer, 5-nitroindan, pivotal intermediates in medicinal chemistry. From fundamental physicochemical properties to detailed synthetic methodologies and safety protocols, this document serves as an essential resource for researchers, scientists, and professionals engaged in drug development. The causal relationships behind experimental choices are elucidated to empower researchers in their practical applications of these versatile compounds.

Introduction: The Significance of Nitroindans in Medicinal Chemistry

The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto the indan ring system, yielding 4-nitroindan and 5-nitroindan, provides a versatile handle for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these isomers valuable starting materials for the synthesis of a diverse range of pharmaceutical agents.[1][2] The nitro group itself is a key pharmacophore in many established drugs, and its presence in the indan framework opens avenues for the development of novel therapeutics, including anticancer and anti-inflammatory agents.[3][4][5]

Molecular Structure and Physicochemical Properties

4-Nitroindan and 5-Nitroindan are constitutional isomers with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[6] The key differentiator between the two is the position of the nitro group on the benzene ring of the indan nucleus.

dot graph 4_Nitroindan_Structure { layout=neato; node [shape=plaintext]; "4-Nitroindan" [pos="1.5,2.5!"]; A [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=253578&t=l", pos="1.5,1!"]; } dot graph 5_Nitroindan_Structure { layout=neato; node [shape=plaintext]; "5-Nitroindan" [pos="1.5,2.5!"]; B [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=81940&t=l", pos="1.5,1!"]; }

Caption: Molecular structure of 4-Nitroindan. Caption: Molecular structure of 5-Nitroindan.

A comprehensive comparison of their key physicochemical properties is presented in the table below.

| Property | 4-Nitroindan | 5-Nitroindan |

| CAS Number | 34701-14-9 | 7436-07-9 |

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol | 163.17 g/mol |

| Appearance | Yellowish solid | Yellow-tan powder |

| Melting Point | 41-43 °C | 38-42 °C (estimated from related compounds) |

| Boiling Point | 105-107 °C at 6 mmHg[4] | Not readily available |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; limited solubility in water.[3] | Generally soluble in organic solvents such as DMSO and ethanol; poorly soluble in water.[7] |

Synthesis of 4- and 5-Nitroindan: A Step-by-Step Protocol

The synthesis of 4- and 5-nitroindan is most commonly achieved through the direct nitration of indan. This electrophilic aromatic substitution reaction typically yields a mixture of the two isomers, which can then be separated by chromatography. The regioselectivity of the nitration can be influenced by the choice of nitrating agent and reaction conditions. Below is a validated, self-validating protocol for the synthesis and separation of 4- and 5-nitroindan.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Indan [label="Indan"]; Nitration [label="Nitration\n(e.g., HNO₃/H₂SO₄)"]; Mixture [label="Mixture of\n4- & 5-Nitroindan"]; Separation [label="Chromatographic\nSeparation"]; Isomer4 [label="4-Nitroindan"]; Isomer5 [label="5-Nitroindan"];

Indan -> Nitration; Nitration -> Mixture; Mixture -> Separation; Separation -> Isomer4; Separation -> Isomer5; }

Caption: General workflow for the synthesis of 4- and 5-Nitroindan.

Experimental Protocol: Nitration of Indan

Causality Behind Experimental Choices: The use of a mixture of nitric and sulfuric acid is a classic and effective method for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of side products. Acetic anhydride can also be used as a milder nitrating agent, which can sometimes offer better control over regioselectivity. The purification by column chromatography is essential due to the similar polarities of the two isomers, requiring a high-resolution separation technique.

Materials:

-

Indan

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indan (1 equivalent) in dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of indan over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of 4- and 5-nitroindan.

-

Purification: Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The two isomers will separate, with the less polar isomer typically eluting first.

Spectroscopic Characterization

The unambiguous identification of 4- and 5-nitroindan is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of the two isomers are distinct, particularly in the aromatic region. The substitution pattern of the nitro group leads to different chemical shifts and coupling constants for the aromatic protons.

-

¹³C NMR: The carbon NMR spectra will show a characteristic number of signals for each isomer, with the carbon atoms closer to the electron-withdrawing nitro group exhibiting downfield shifts.[8]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), as well as bands corresponding to the aromatic and aliphatic C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Both 4- and 5-nitroindan will show a molecular ion peak (M⁺) at m/z 163 in their mass spectra. The fragmentation patterns may show subtle differences that can aid in their differentiation. Common fragments include the loss of the nitro group (NO₂) and fragmentation of the five-membered ring.[7]

Applications in Drug Discovery and Development

Nitroindan derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to transform the nitro group into other functional groups, such as amines, which can then be further elaborated.

-

Anticancer Agents: The nitro group can be a key feature in compounds designed to target hypoxic tumor cells, where it can be bioreduced to cytotoxic species. Furthermore, aminoindans derived from the reduction of nitroindans are important pharmacophores in a variety of anticancer agents.[2][9]

-

Anti-inflammatory and Analgesic Drugs: The 5-nitroindole scaffold, a related structure, has been utilized in the development of anti-inflammatory and analgesic drugs.[3]

-

Neurological Disorders: The indole nucleus, which can be accessed from nitroindan precursors, is central to many compounds targeting neurological disorders.[3]

Safety and Handling

4- and 5-Nitroindan are chemical irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin Contact: Wash affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[10]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4- and 5-Nitroindan are indispensable building blocks in the arsenal of the medicinal chemist. A thorough understanding of their synthesis, purification, and characterization is paramount for their effective utilization in the development of novel therapeutics. This guide provides a foundational framework, grounded in practical experience, to empower researchers in their endeavors to leverage the unique chemical properties of these versatile isomers.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitroindan | CymitQuimica [cymitquimica.com]

- 7. tsijournals.com [tsijournals.com]

- 8. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Solubility Profile of 4-Nitroindan: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-nitroindan, a key consideration for researchers, scientists, and professionals in drug development. This document will delve into the physicochemical properties of 4-nitroindan, theoretical principles governing its solubility in common organic solvents, and a detailed protocol for the experimental determination of its solubility.

Introduction: The Significance of 4-Nitroindan and its Solubility

4-Nitroindan (C₉H₉NO₂) is a nitroaromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structural motif is found in a variety of molecules with diverse biological activities. Understanding the solubility of 4-nitroindan is of paramount importance in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation, and ease of handling in various experimental settings. A well-characterized solubility profile is crucial for efficient process development, from initial synthesis and purification to final formulation and in-vivo testing.

Physicochemical Properties of 4-Nitroindan

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of 4-nitroindan are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1][3] |

| Molar Mass | 163.17 g/mol | [1][2] |

| Melting Point | 41-44 °C | [1][4] |

| Boiling Point | 105-107 °C at 6 mmHg | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Polarity | Expected to be a polar molecule |

The presence of the nitro group (-NO₂) and the aromatic indan scaffold suggests that 4-nitroindan is a polar molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment in the molecule. The indan portion, while largely nonpolar, contributes to the overall size and shape. This combination of a polar functional group and a moderately sized hydrocarbon framework will dictate its interactions with various solvents.

Predicting the Solubility of 4-Nitroindan in Common Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle suggests that a solute will have higher solubility in a solvent with a similar polarity. Based on the structure of 4-nitroindan, we can anticipate its solubility in different classes of organic solvents.

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents for 4-nitroindan. These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar nitro group of 4-nitroindan.

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are also likely to be effective at dissolving 4-nitroindan. In addition to their polarity, these solvents can act as hydrogen bond donors, although 4-nitroindan itself is not a strong hydrogen bond donor or acceptor.

Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are anticipated to be poor solvents for 4-nitroindan. The significant difference in polarity between the highly polar 4-nitroindan and these nonpolar solvents would result in weak solute-solvent interactions.

Halogenated Solvents: Dichloromethane and chloroform, being weakly polar, may exhibit moderate solubility for 4-nitroindan.

It is important to note that these are predictions based on chemical principles. For definitive solubility data, experimental determination is essential.

Experimental Determination of the Solubility of 4-Nitroindan

A robust and reproducible experimental protocol is critical for accurately determining the solubility of 4-nitroindan. The following section provides a detailed, step-by-step methodology.

Objective:

To quantitatively determine the solubility of 4-nitroindan in a range of common organic solvents at a specified temperature.

Materials:

-

4-Nitroindan (purity ≥ 98%)

-

Selected organic solvents (HPLC grade): Acetone, Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Toluene, Hexane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of 4-nitroindan.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-nitroindan to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 4-nitroindan of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample solutions and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 4-nitroindan in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

References

Potential biological activities of nitroindan derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Nitroindan Derivatives

Abstract

The indan scaffold is a core structural motif in numerous pharmacologically active compounds. Its derivatization with a nitro group introduces unique electronic and steric properties, opening new avenues for therapeutic applications. While research on nitroindan derivatives is an emerging field, compelling evidence from structurally related nitro-heterocycles, such as nitroindoles and nitroindazoles, suggests significant potential across several biological domains. This guide synthesizes current knowledge to explore the potential anticancer, neuroprotective, and antimicrobial activities of nitroindan derivatives. We delve into the probable mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data from analogous compounds to establish a framework for future drug discovery and development efforts targeting this promising chemical class.

Introduction: The Nitroindan Scaffold - A Privileged Structure in Medicinal Chemistry

The indan ring system, consisting of a fused benzene and cyclopentane ring, is a "privileged structure" in medicinal chemistry, notably forming the backbone of the FDA-approved Alzheimer's drug, Donepezil. The addition of a nitro (NO₂) group acts as a powerful electron-withdrawing group and a bio-reducible moiety. This functionalization can dramatically alter a molecule's interaction with biological targets, often conferring potent and specific activities. Nitroaromatic compounds are well-established as effective therapeutic agents, particularly in antimicrobial and anticancer contexts, where their ability to undergo bioreductive activation under hypoxic conditions is a key mechanistic feature[1][2].

Rationale for Exploring Biological Activity

The rationale for investigating nitroindan derivatives is threefold:

-

Structural Analogy: They share core features with highly active classes like nitroindoles and nitroindazoles, suggesting a high probability of overlapping biological activities[3][4][5].

-

Modulation of Properties: The nitro group's electronic influence can enhance binding to specific biological targets and provides a handle for selective activation in diseased tissues (e.g., hypoxic tumors)[2][6].

-

Therapeutic Precedent: The indan core is a proven pharmacophore in neuropharmacology, making nitroindan derivatives intriguing candidates for neuroprotective agents with novel mechanisms of action[7][8].

Potential Anticancer Activities

Evidence from closely related 5-nitroindole and 5-nitroindazole derivatives strongly suggests that nitroindans could possess significant anticancer properties[4][9][10]. The primary mechanisms are believed to involve the disruption of oncogene expression and the induction of overwhelming oxidative stress within cancer cells.

Mechanistic Insights: G-Quadruplex Binding and Oxidative Stress

A leading anticancer strategy for related nitro-heterocycles involves targeting non-canonical DNA structures known as G-quadruplexes (G4). These structures are prevalent in the promoter regions of oncogenes, such as c-Myc.

-

c-Myc G-Quadruplex Stabilization: Certain 5-nitroindole derivatives have been shown to bind and stabilize the G4 structure in the c-Myc promoter[3][9]. This stabilization prevents transcriptional machinery from accessing the promoter, leading to the downregulation of c-Myc protein expression. The consequence is a halt in cancer cell proliferation and cell cycle arrest[3][9].

-

Induction of Reactive Oxygen Species (ROS): A key downstream effect of this interaction, and a common feature of many nitroaromatic anticancer agents, is the significant increase in intracellular reactive oxygen species (ROS)[3][9]. This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to widespread damage to proteins, lipids, and DNA, ultimately triggering apoptosis (programmed cell death)[11]. The mechanism is often linked to the reductive activation of the nitro group, which generates toxic radical intermediates[1][11].

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regioselectivity in the Nitration of Indan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a nitro group, which can be subsequently transformed into a wide array of functional groups essential for the construction of complex molecules, including active pharmaceutical ingredients. The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is a subject of profound importance, dictating the isomeric purity and viability of synthetic routes. This technical guide provides a comprehensive exploration of the regioselectivity observed in the nitration of indan, a bicyclic aromatic hydrocarbon. By synthesizing theoretical principles with experimental evidence, this document aims to equip researchers, scientists, and drug development professionals with a deep understanding of the factors governing this transformation, enabling the rational design and optimization of synthetic strategies involving this key structural motif.

The Indan Framework: A Fused Aromatic-Aliphatic System

Indan (2,3-dihydro-1H-indene) presents an interesting case study in electrophilic aromatic substitution. Its structure features a benzene ring fused to a cyclopentane ring. This fusion imparts specific electronic and steric characteristics to the aromatic nucleus that profoundly influence its reactivity and the orientation of incoming electrophiles. The aliphatic portion of the molecule acts as an alkyl substituent on the benzene ring, which is known to be an activating and ortho, para-directing group in electrophilic aromatic substitution.[1][2]

Theoretical Underpinnings of Regioselectivity in Indan Nitration

The regioselectivity of the nitration of indan is primarily governed by the interplay of electronic and steric effects. The fused aliphatic ring donates electron density to the aromatic ring through inductive effects and hyperconjugation, thereby activating it towards electrophilic attack.[1] This activation is not uniform across all positions of the aromatic ring.

Electronic Effects: Directing the Nitronium Ion

The alkyl substituent (the fused cyclopentane ring) directs incoming electrophiles to the positions ortho and para to the points of fusion. In the case of indan, the positions available for substitution on the benzene ring are C4, C5, C6, and C7.

-

Position 5 is para to the C1-C7a bond and is therefore electronically favored.

-

Position 4 is ortho to the C3a-C7a bond and is also electronically activated.

-

Position 6 is meta to the C1-C7a bond and ortho to the C3a-C7a bond.

-

Position 7 is ortho to the C1-C7a bond.

The electron-donating nature of the alkyl group stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[3] The stability of this intermediate is greatest when the positive charge can be delocalized onto the carbon atom bearing the alkyl group. This occurs in the intermediates for ortho and para substitution, making these pathways more favorable than meta substitution.

Steric Effects: A Secondary but Significant Influence

While electronic effects are the primary determinants of regioselectivity, steric hindrance can also play a role, particularly in influencing the ratio of ortho to para products. The fused aliphatic ring in indan creates a more sterically encumbered environment at the positions ortho to the fusion points (positions 4 and 7) compared to the para position (position 5). This steric hindrance can disfavor the approach of the bulky nitronium ion electrophile to the ortho positions, leading to a preference for substitution at the less hindered para position.

The Reaction Mechanism of Indan Nitration

The nitration of indan proceeds via the well-established mechanism of electrophilic aromatic substitution. The key steps are:

-

Generation of the Electrophile: In a typical nitrating mixture of concentrated nitric acid and sulfuric acid, the potent electrophile, the nitronium ion (NO₂⁺), is generated.

-

Electrophilic Attack: The π-electron system of the indan aromatic ring acts as a nucleophile and attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroindan product.

Experimental Evidence and Product Distribution

Experimental studies on the nitration of indan have confirmed the directing effects of the fused aliphatic ring. The primary products of mononitration are 5-nitroindan and 4-nitroindan.

A study by Eisenbraun et al. (1957) reported that the nitration of indan with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroindan and 4-nitroindan in a roughly 2:1 ratio. This experimental result underscores the preference for substitution at the electronically favored and sterically less hindered para position (C5) over the ortho position (C4). The formation of other isomers, such as 6-nitroindan, is generally not observed in significant quantities under standard nitrating conditions.

Table 1: Product Distribution in the Nitration of Indan

| Isomer | Position of Nitration | Relative Yield |

| 5-Nitroindan | para to the fused ring | ~67% |

| 4-Nitroindan | ortho to the fused ring | ~33% |

Data based on the reported 2:1 ratio.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of indan and its subsequent nitration to yield a mixture of 5-nitroindan and 4-nitroindan.

Synthesis of Indan

Indan can be synthesized from benzene and succinic anhydride via a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization.

References

A Historical Synthesis of Nitroaromatic Compounds: An In-depth Technical Guide

This guide provides a comprehensive overview of the historical synthesis methods for nitroaromatic compounds, intended for researchers, scientists, and professionals in drug development. Delving into the foundational discoveries and evolving techniques, this document elucidates the core principles and practical methodologies that have shaped this critical area of organic chemistry.

Introduction: The Dawn of Aromatic Nitration

Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) functional groups attached to an aromatic ring, are pivotal intermediates in the chemical industry.[1][2] Their significance lies in their role as precursors to a vast array of products, including dyes, polymers, pesticides, explosives, and pharmaceuticals.[1][2] The journey into the synthesis of these vital compounds began in the 19th century, marking a significant milestone in the field of organic chemistry.

The first synthesis of a nitroaromatic compound is credited to the German chemist Eilhard Mitscherlich, who in 1834, successfully prepared nitrobenzene by treating benzene with fuming nitric acid.[3] This seminal discovery opened the door to the systematic exploration of aromatic nitration. A pivotal advancement came in 1845 when August Wilhelm von Hofmann and James Muspratt reported the use of a mixture of nitric and sulfuric acids for the nitration of benzene, a method that would become the cornerstone of industrial production.[4][5][6][7] This "mixed acid" approach proved to be more efficient and controllable, paving the way for the large-scale synthesis of nitroaromatics and the subsequent rise of the synthetic dye industry.[4][8]

The Mechanism of Electrophilic Aromatic Nitration

The introduction of a nitro group onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) reaction.[9][10] This multi-step process is fundamental to understanding the synthesis of nitroaromatic compounds.

Step 1: Generation of the Electrophile (Nitronium Ion)

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly reactive nitronium ion.[10][11]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The role of sulfuric acid is twofold: it acts as a catalyst by protonating nitric acid and as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[12]

Step 2: Electrophilic Attack and Formation of the Wheland Intermediate

The electron-rich π-system of the aromatic ring attacks the electrophilic nitronium ion. This results in the formation of a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion.[9][13][14] This intermediate is non-aromatic, and its formation is the slow, rate-determining step of the reaction.[9][13]

Caption: Formation of the resonance-stabilized Wheland intermediate.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[10] This restores the aromaticity of the ring and yields the nitroaromatic product.[9][10]

Caption: Workflow of Electrophilic Aromatic Nitration.

Historical Synthesis Methods: A Comparative Overview

While mixed acid nitration remains the most common method, several other nitrating agents have been historically employed. The choice of reagent often depends on the reactivity of the aromatic substrate and the desired degree of nitration.

| Nitrating Agent | Description | Historical Context & Application |

| Fuming Nitric Acid | Concentrated nitric acid containing dissolved nitrogen dioxide. | Used by Mitscherlich in the first synthesis of nitrobenzene in 1834.[3] Effective for the nitration of activated aromatic rings. |

| Mixed Acid (HNO₃/H₂SO₄) | A mixture of concentrated nitric and sulfuric acids. | Introduced by Hofmann and Muspratt in 1845.[4] The most widely used method for industrial and laboratory synthesis.[3] |

| Acetyl Nitrate | Formed from the reaction of nitric acid and acetic anhydride. | A milder nitrating agent, useful for sensitive substrates.[15][16] |

| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed nitronium ions as stable salts. | Offer a non-acidic alternative for nitration, particularly for substrates that are unstable in strong acids.[17] |

| Nitric Acid and Mercury(II) Nitrate | The Wolffenstein–Böters reaction. | A specific method for the synthesis of picric acid from benzene.[15] |

Experimental Protocol: Laboratory Synthesis of Nitrobenzene

The following is a representative procedure for the nitration of benzene to nitrobenzene, adapted from established laboratory methods.[18][19][20]

Materials:

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene (C₆H₆)

-

Ice

-

Cold Water

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Beakers

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid with constant stirring.[19] Allow the mixture to cool.

-

Nitration of Benzene: Slowly add 17.5 mL of benzene dropwise to the cooled nitrating mixture using a dropping funnel, while maintaining the temperature of the reaction mixture below 55°C.[19]

-

Reaction Completion: After the addition of benzene is complete, attach a condenser to the flask and heat the mixture to 60°C for 40-45 minutes with occasional shaking.[19]

-

Work-up and Isolation:

-

Pour the reaction mixture into a beaker containing 150 mL of cold water and stir.[19]

-

Transfer the mixture to a separatory funnel. The lower layer, containing the crude nitrobenzene, is collected.[19]

-

Wash the crude nitrobenzene twice with cold water.

-

Wash the nitrobenzene with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.[19]

-

-

Drying and Distillation:

-

Dry the nitrobenzene over anhydrous calcium chloride.

-

Purify the dried nitrobenzene by simple distillation, collecting the fraction that boils between 206-211°C.[19]

-

References

- 1. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. encyclopedia.com [encyclopedia.com]

- 5. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. grokipedia.com [grokipedia.com]

- 8. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 12. Nitration [chemeurope.com]

- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 14. 14.1. Overview | Organic Chemistry II [courses.lumenlearning.com]

- 15. Nitration - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Preparation of nitrobenzene | DOCX [slideshare.net]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

Methodological & Application

Step-by-step protocol for the synthesis of 4-Nitroindan

An Application Note for the Synthesis of 4-Nitroindan

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Nitroindan, a key chemical intermediate. The primary synthetic route detailed herein is the direct nitration of indan. This guide is intended for researchers and professionals in organic chemistry and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and methods for product purification and characterization to ensure both high yield and purity.

Introduction and Scientific Background

4-Nitroindan (CAS No: 34701-14-9) is an organic compound that serves as a valuable intermediate in various synthetic applications, including the production of dyes, fluorescent agents, and as a precursor to 4-Aminoindan[1]. Its molecular structure, featuring a nitro group on the aromatic ring of an indan framework, makes it a versatile building block for further functionalization.

The synthesis described in this protocol involves the electrophilic aromatic substitution (nitration) of indan. In this reaction, the indan molecule is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The indan, being an activated aromatic system, then attacks the nitronium ion to form the nitro-substituted product. The reaction typically yields a mixture of isomers, with the 4-nitro and 5-nitro isomers being the major products. This protocol includes procedures for the separation and purification of the desired 4-Nitroindan isomer.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Grade | Supplier | Notes |

| Indan | C₉H₁₀ | 496-11-7 | ≥98% | Sigma-Aldrich | Starting material. |

| Sulfuric Acid | H₂SO₄ | 7664-93-9 | 95-98% (Conc.) | Fisher Scientific | Catalyst and solvent. Corrosive. |

| Nitric Acid | HNO₃ | 7697-37-2 | 70% (Conc.) | VWR | Nitrating agent. Corrosive, Oxidizer. |

| Dichloromethane | CH₂Cl₂ | 75-09-2 | ACS Grade | J.T.Baker | Extraction solvent. |

| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Reagent Grade | EMD Millipore | For neutralization. |

| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | ACS Grade | Sigma-Aldrich | Drying agent. |

| Hexane | C₆H₁₄ | 110-54-3 | ACS Grade | Fisher Scientific | For chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | VWR | For chromatography. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Ice bath

-

Thermometer (-20 to 100 °C)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.

Experimental Protocol: Synthesis of 4-Nitroindan

This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound. All operations should be performed within a certified chemical fume hood.

Workflow Overview

Caption: Experimental workflow for the synthesis of 4-Nitroindan.

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture:

-

In a 100 mL beaker placed in an ice bath, carefully and slowly add concentrated nitric acid (70%, 10 mL) to concentrated sulfuric acid (95-98%, 10 mL).

-

Stir the mixture gently and allow it to cool to 0-5 °C. This mixture contains the active nitronium ion (NO₂⁺) and should be prepared fresh and used with extreme caution.

-

-

Reaction Setup:

-

Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in a large ice/salt bath.

-

Fit the central neck with a thermometer. Fit one side neck with a pressure-equalizing dropping funnel and the other with a gas outlet/drying tube.

-

Add indan (11.8 g, 0.1 mol) to the flask.

-

Slowly add concentrated sulfuric acid (30 mL) to the indan with stirring, ensuring the temperature does not exceed 20 °C. Stir until the indan is fully dissolved.

-

Cool the indan solution to 0 °C.

-

-

Nitration:

-

Transfer the pre-cooled nitrating mixture into the dropping funnel.

-

Add the nitrating mixture dropwise to the stirred indan solution over a period of 30-45 minutes.

-

CRITICAL STEP: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Poor temperature control can lead to over-nitration and reduced yields.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for an additional 1 hour at room temperature to ensure the reaction goes to completion. Monitor the reaction progress using TLC (e.g., 10% Ethyl Acetate in Hexane).

-

-

Work-up and Extraction:

-

Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A precipitate (the crude product mixture) should form.

-

Transfer the resulting slurry to a 500 mL separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude oil or solid.

-

Purification by Column Chromatography

The crude product is a mixture of 4-nitro and 5-nitro isomers. Separation is achieved via silica gel column chromatography.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in hexane.

-

Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexane (starting from 2% and gradually increasing to 10%). The 4-nitroindan isomer typically elutes before the 5-nitroindan isomer.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Nitroindan as a solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellowish solid |

| Melting Point | 41-43 °C[1] |

| Molecular Formula | C₉H₉NO₂[2] |

| Molecular Weight | 163.17 g/mol [2] |

¹H NMR (CDCl₃, 400 MHz): Spectroscopic data should be compared with literature values for confirmation. Purity (by GC or HPLC): ≥95% is typically achieved after chromatography[2].

Safety and Handling Precautions

Working with concentrated acids and nitrating mixtures presents significant hazards. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

-

Fume Hood: All steps of this synthesis MUST be performed in a well-ventilated chemical fume hood.

-

Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling. Never the other way around.

-

Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with efficient stirring behind a safety shield.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.

Reaction Mechanism Overview

Caption: Simplified mechanism for the nitration of indan.

References